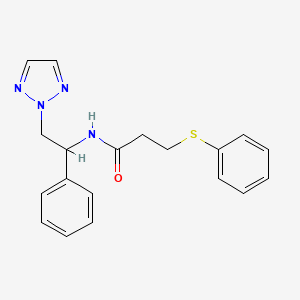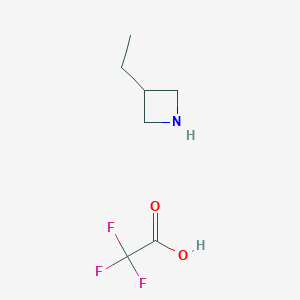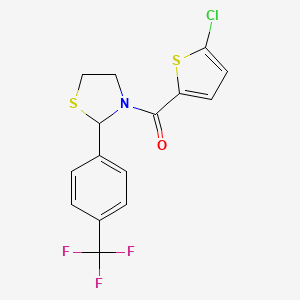![molecular formula C20H15F3N2O4 B2619239 4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide CAS No. 1021212-69-0](/img/structure/B2619239.png)
4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of 4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide in lab experiments are that it has a high potency and selectivity for its target enzymes and proteins. However, its limitations include its low solubility and stability, which can affect its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide. Some of these include:
1. Further studies on its potential therapeutic applications in treating neurodegenerative diseases.
2. Investigating its potential use in combination with other drugs for enhanced therapeutic effects.
3. Developing new synthesis methods to improve its solubility and stability.
4. Studying its effects on other enzymes and proteins to identify potential new therapeutic targets.
5. Investigating its potential applications in treating other diseases, such as autoimmune disorders and infectious diseases.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various scientific research fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on this compound, which could lead to new and improved treatments for various diseases.
Métodos De Síntesis
The synthesis of 4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide involves the reaction of 4-(trifluoromethoxy)aniline and 4-chloro-3-nitropyridine followed by the reduction of the resulting intermediate product. The final product is obtained by reacting the intermediate with 4-(phenylmethoxy)benzaldehyde.
Aplicaciones Científicas De Investigación
The pyridine carboxamide derivative has been studied for its potential therapeutic applications in various scientific research fields. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. Studies have also shown that it has potential applications in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4/c21-20(22,23)29-15-8-6-14(7-9-15)25-19(27)16-10-17(26)18(11-24-16)28-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGYFBHKOOKQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2619156.png)
![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2619161.png)
![(3S,4R)-4-(2-Chloro-4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2619162.png)
![(Z)-2-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2619164.png)







![2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B2619177.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenoxy)propanoic acid](/img/structure/B2619179.png)
